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2-Acetyl-1,4,5,6-tetrahydropyridine - 25343-57-1

2-Acetyl-1,4,5,6-tetrahydropyridine

Catalog Number: EVT-432501
CAS Number: 25343-57-1
Molecular Formula: C7H11NO
Molecular Weight: 125.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Acetyltetrahydropyridine (ATHP), also known as 2-acetyl-1,4,5,6-tetrahydropyridine, is a nitrogen-containing heterocyclic compound. It exists as a mixture of two tautomers, which exhibit different flavor/aroma characteristics and chromatographic behaviors []. ATHP is a significant flavor component in numerous heated food products, including popcorn, corn chips, bread crust, roasted duck liver, and cooked potato products [, , , , ]. This compound is also associated with the "mousy" off-flavor found in certain beverages like wine and sour beer [, , , ].

2-Acetyl-3,4,5,6-tetrahydropyridine

Compound Description: 2-Acetyl-3,4,5,6-tetrahydropyridine is a tautomer of 2-Acetyl-1,4,5,6-tetrahydropyridine, meaning they share the same molecular formula but differ in the arrangement of their atoms. Specifically, the position of a double bond and a hydrogen atom are different between the two tautomers. These structural differences result in distinct flavor/aroma characteristics and chromatographic behavior. []

Relevance: This compound is directly relevant to 2-Acetyl-1,4,5,6-tetrahydropyridine due to their tautomeric relationship. This relationship highlights the potential for interconversion between the two forms and the importance of considering both tautomers when studying the flavor profile and formation pathways of 2-Acetyl-1,4,5,6-tetrahydropyridine in food systems. []

2-Acetyl-1-pyrroline

Compound Description: 2-Acetyl-1-pyrroline (AP) is a potent aroma compound with a characteristic roasty, popcorn-like odor. It is found in various heated foods, including cooked rice, bread crust, and popcorn. [, , ]

Relevance: 2-Acetyl-1-pyrroline is structurally similar to 2-Acetyl-1,4,5,6-tetrahydropyridine, both possessing a cyclic structure with an acetyl group at the 2-position. They are often found together in foods and contribute to similar roasty aroma profiles. Research suggests that both compounds share common precursors and formation pathways during Maillard reactions. [, , , , , , , , ]

2-Ethyltetrahydropyridine

Compound Description: 2-Ethyltetrahydropyridine (ETPY) is an N-heterocyclic compound that contributes to a mousy off-flavor in wine. Its formation is linked to the metabolic activity of certain microorganisms, particularly lactic acid bacteria (LAB). [, ]

Relevance: While structurally similar to 2-Acetyl-1,4,5,6-tetrahydropyridine, 2-Ethyltetrahydropyridine differs in its side chain at the 2-position, having an ethyl group instead of an acetyl group. This difference results in distinct sensory properties. Notably, both compounds can be produced by the same microorganisms, indicating overlapping metabolic pathways and potential interactions in the development of off-flavors. [, ]

1-Piperideine-6-carboxylic acid

Compound Description: 1-Piperideine-6-carboxylic acid is an intermediate compound identified in the biosynthesis pathway of 2-Acetyl-1,4,5,6-tetrahydropyridine. It is produced from lysine through the action of the enzyme L-lysine epsilon-aminotransferase. []

Relevance: This compound represents a crucial step in the biosynthesis of 2-Acetyl-1,4,5,6-tetrahydropyridine from lysine. Understanding its formation and subsequent reactions provides valuable insights into the mechanisms by which microorganisms contribute to the production of this aroma compound. []

Methylglyoxal

Compound Description: Methylglyoxal is a reactive dicarbonyl compound formed during sugar degradation in various metabolic pathways. It plays a role in the formation of aroma compounds via Maillard reactions. []

Relevance: Methylglyoxal is a key reactant in the biosynthesis of 2-Acetyl-1,4,5,6-tetrahydropyridine. It reacts with 1-Piperideine-6-carboxylic acid to form 2-Acetyl-1,4,5,6-tetrahydropyridine, highlighting the importance of sugar metabolism and dicarbonyl compounds in the production of this aroma compound. []

L-Lysine

Compound Description: L-Lysine is an essential amino acid that plays a crucial role in various biological processes. It serves as a precursor for the formation of different aroma compounds, including 2-Acetyl-1,4,5,6-tetrahydropyridine, through microbial metabolic pathways. [, , ]

Relevance: L-Lysine is identified as a direct precursor of 2-Acetyl-1,4,5,6-tetrahydropyridine in the metabolic pathways of certain microorganisms like Brettanomyces yeast. Its presence in the growth medium was shown to influence the production of this aroma compound, demonstrating its importance in shaping the flavor profile of fermented products. [, , ]

L-Ornithine

Compound Description: L-Ornithine is a non-proteinogenic amino acid involved in various metabolic processes, including the urea cycle. It can also serve as a precursor for the formation of aroma compounds in fermented foods and beverages. []

Relevance: While not directly involved in the formation of 2-Acetyl-1,4,5,6-tetrahydropyridine, L-Ornithine is a precursor for its closely related compound, 2-Acetyl-1-pyrroline. Interestingly, the presence of L-Ornithine can repress the formation of 2-Acetyl-1,4,5,6-tetrahydropyridine while stimulating 2-Acetyl-1-pyrroline production, suggesting a competitive relationship between the two pathways in certain microorganisms. []

2-Propionyl-1-pyrroline

Compound Description: 2-Propionyl-1-pyrroline is a potent aroma compound with a characteristic roasty, popcorn-like odor, similar to 2-Acetyl-1-pyrroline. It differs by having a propionyl group instead of an acetyl group at the 2-position of the pyrroline ring. [, , ]

Relevance: This compound shares structural similarities with both 2-Acetyl-1-pyrroline and 2-Acetyl-1,4,5,6-tetrahydropyridine and contributes to the same roasty aroma profile. Research indicates that 2-Propionyl-1-pyrroline is formed through similar Maillard reaction pathways, suggesting a close relationship and potential interactions in the development of aroma in heated foods. [, , ]

2-Propionyltetrahydropyridine

Compound Description: 2-Propionyltetrahydropyridine (PTHP) is an aroma compound with a roasty odor. It exists as two tautomers and is formed during Maillard reactions. []

Relevance: Similar to 2-Propionyl-1-pyrroline, 2-Propionyltetrahydropyridine exhibits structural similarities to both 2-Acetyl-1-pyrroline and 2-Acetyl-1,4,5,6-tetrahydropyridine. This suggests shared formation pathways involving Maillard reactions and highlights the diversity of aroma compounds generated through these reactions. []

Acetylformoin

Compound Description: Acetylformoin is an intermediate compound formed during the Maillard reaction, particularly in systems containing carbohydrates. []

Relevance: Acetylformoin is suggested as a significant precursor for both 2-Acetyl-1,4,5,6-tetrahydropyridine and 4-hydroxy-2,5-dimethyl-3(2H)-furanone. This indicates a shared pathway during thermal food processing, where the availability and reactivity of Acetylformoin could influence the formation of these two flavor compounds. []

4-Hydroxy-2,5-dimethyl-3(2H)-furanone

Compound Description: 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known as furaneol, is a key aroma compound with a characteristic caramel-like odor. It is found in a variety of foods, including fruits, coffee, and bread. [, , , ]

Relevance: 4-Hydroxy-2,5-dimethyl-3(2H)-furanone is frequently found alongside 2-Acetyl-1,4,5,6-tetrahydropyridine in thermally processed foods, particularly those rich in carbohydrates. Their co-occurrence suggests shared formation pathways, with Acetylformoin proposed as a common precursor. This highlights the complex interplay of different Maillard reaction pathways in shaping the final aroma profile of food. [, , , ]

Overview

2-Acetyl-1,4,5,6-tetrahydropyridine is a nitrogen-containing heterocyclic compound recognized for its contribution to the aroma of various foods, particularly bread. It has garnered attention in both food chemistry and organic synthesis due to its unique flavor profile and potential applications in the food industry. The compound's structure consists of a tetrahydropyridine ring with an acetyl group at the second position, contributing to its distinctive sensory properties.

Source and Classification

This compound is classified under heterocyclic compounds, specifically as a substituted tetrahydropyridine. It is often derived from natural sources or synthesized through various organic reactions. Its presence in food products, particularly in baked goods, highlights its significance in flavor chemistry.

Synthesis Analysis

Methods

The synthesis of 2-acetyl-1,4,5,6-tetrahydropyridine can be achieved through several methods:

  1. Proline and Dihydroxyacetone Reaction: A common synthetic route involves the reaction between proline and dihydroxyacetone in the presence of sodium bisulfite. This method has been noted for yielding the compound but often results in low purity and yield .
  2. Aza-Wittig Type Cyclization: Another approach includes an aza-Wittig cyclization from an azide precursor formed from chlorinated derivatives. This method has been reported to be complex and may involve toxic reagents .
  3. Grignard Reactions: The use of Grignard reagents has also been documented, where methyl groups are introduced to form the desired tetrahydropyridine structure .

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature and pH to optimize yields and minimize by-products. The purification processes often involve chromatographic techniques to isolate the target compound from reaction mixtures.

Molecular Structure Analysis

Structure

The molecular formula of 2-acetyl-1,4,5,6-tetrahydropyridine is C₇H₁₁NO. The compound features a tetrahydropyridine ring structure with an acetyl group at the second position (C₂).

Data

  • Molecular Weight: Approximately 127.17 g/mol
  • Chemical Structure: The compound can be represented structurally with a six-membered ring containing one nitrogen atom and substituents that define its reactivity and flavor profile.
Chemical Reactions Analysis

Reactions

2-Acetyl-1,4,5,6-tetrahydropyridine undergoes various chemical reactions typical of heterocycles:

  1. Oxidation: The compound can be oxidized to form other derivatives that may have different sensory properties.
  2. Hydrolysis: Under certain conditions, it may hydrolyze to yield other nitrogenous compounds.
  3. Condensation Reactions: It can participate in condensation reactions leading to more complex flavors or derivatives used in food applications.

Technical Details

The reactivity of this compound is influenced by its functional groups; thus, careful selection of reaction conditions is crucial for desired outcomes.

Mechanism of Action

The mechanism of action for 2-acetyl-1,4,5,6-tetrahydropyridine primarily relates to its role in flavor perception. When released during cooking or baking processes, it interacts with olfactory receptors contributing to the characteristic aroma associated with baked goods. Its formation involves complex biochemical pathways often linked to the Maillard reaction during food processing.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a colorless to pale yellow liquid.
  • Odor: Characterized by a pleasant bread-like aroma.
  • Solubility: Soluble in organic solvents like ethanol and chloroform.

Chemical Properties

  • Stability: Relatively stable under standard storage conditions but sensitive to extreme pH levels.
  • Reactivity: Can react with nucleophiles due to its electrophilic carbonyl group.

Relevant Data or Analyses

Studies have shown that the compound's sensory properties are significantly affected by its concentration and the presence of other flavor compounds during food preparation .

Applications

Scientific Uses

2-Acetyl-1,4,5,6-tetrahydropyridine is primarily utilized in:

  • Flavoring Agents: Widely used in the food industry as a flavor enhancer due to its appealing aroma.
  • Research Studies: Investigated for its role in flavor chemistry and potential applications in improving food quality.
  • Analytical Chemistry: Used as a standard reference compound in gas chromatography-mass spectrometry analyses for flavor profiling .
Introduction to 2-Acetyl-1,4,5,6-tetrahydropyridine

Chemical Significance in Food and Beverage Chemistry

2-Acetyl-1,4,5,6-tetrahydropyridine (ATHP) exemplifies the duality of flavor chemistry. In thermally processed foods like bread crusts, popcorn, and tortilla chips, it forms spontaneously via Maillard reactions between reducing sugars and amino acids (particularly proline or ornithine). Here, it acts as a key aroma impact compound, contributing desirable "caramelic," "cracker-like," or "popcorn-like" notes at concentrations as low as 1.6 μg/L in water [1] [8] [9]. Conversely, in fermented beverages like wine and sour beer, it arises microbially and is notorious for imparting a "mousy" off-flavor reminiscent of rodent urine or damp cereal. This spoilage character manifests retronasally after swallowing and can persist for over 10 minutes, rendering products unpalatable [1] [3] [4]. The compound’s significance lies in this context-dependent perception: identical molecules elicit polarizing sensory responses based on matrix, concentration, and cultural acceptance.

Table 1: Occurrence and Sensory Impact of ATHP in Different Matrices

MatrixFormation PathwayTypical Concentration (μg/L)Primary Sensory DescriptorConsumer Perception
Baked GoodsMaillard Reaction5 - 50*Popcorn, CaramelHighly Desirable
Wine (Spoiled)Microbial (Brettanomyces/LAB)0.7 - 106Mousy, CerealUndesirable Off-Flavor
Sour Beer (Spoiled)Microbial1.6 - 58Urinous, Cheerios®Variable (Often Off)
Cooked RiceEnzymatic/FGR gene mutationTrace - 15Popcorn-likeDesirable (Aroma)

Estimated from sensory thresholds; direct quantification in complex foods remains challenging [1] [3] [4].

Historical Context of Discovery and Nomenclature Evolution

The "mousy taint" in wines was first documented sensorially by Müller-Thurgau and Osterwalder in 1913, though Thudichum’s 1894 treatise likened it to "the smell of a residence of mice" [1] [3]. Early 20th-century researchers erroneously attributed it to chemical reactions or yeast autolysis. A breakthrough came in 1984 when Strauss and Heresztyn isolated two tautomeric forms of ATHP (alongside ETHP) from spoiled wines using gas chromatography-mass spectrometry (GC-MS):

  • 2-Acetyl-1,4,5,6-tetrahydropyridine (enamine form)
  • 2-Acetyl-3,4,5,6-tetrahydropyridine (imine form) [3]

This tautomerism caused decades of analytical confusion, as elution order reversed depending on GC columns (e.g., CP Wax 51 vs. DB-5). The enamine form was initially misassigned as the earlier-eluting peak until advanced studies using infrared spectroscopy and exact mass spectrometry confirmed the less polar imine (2-acetyl-3,4,5,6-tetrahydropyridine) elutes first [3] . The nomenclature stabilized using "ATHP" as the umbrella term, though structural precision remains critical in analytical chemistry.

Table 2: Key Milestones in ATHP Research

YearContributionResearchers
1894First sensory description of "mousiness" in wineThudichum
1913Microbial origin proposedMüller-Thurgau & Osterwalder
1984Identification of ATHP tautomers as primary mousy off-flavor compoundsStrauss & Heresztyn
1995Development of first reliable GC-MS method for ATHP quantificationHerderich et al.
2019Validation of HPLC-APCI-MS/MS for wine analysis; SBSE-GC–MS for beerHayasaka; Kiyomichi et al.
2023Confirmation of tautomer elution order and SBSE-GC–MS optimizationKiyomichi et al.

[1] [3] [4]

Role in Flavor Chemistry: Desirable vs. Undesirable Sensory Impacts

ATHP’s sensory duality stems from concentration, matrix pH, and genetic sensitivity:

  • Desirable Roles: In foods, ATHP contributes to the "gold standard" of roasted/caramel notes. Its odor threshold in air (0.02 ng/L) is exceptionally low, making it impactful even in traces. It synergizes with 2-acetyl-1-pyrroline in fragrant rice, where both derive from GABA metabolism via the fgr gene mutation [7] [8].
  • Undesirable Roles: In beverages, concentrations >5 μg/L often trigger "mousiness." Detection is pH-dependent: the protonated form dominates at wine/beer pH (3.0–4.0), reducing volatility and orthonasal perception. Upon ingestion, salivary pH (5.8–7.9) shifts equilibrium toward volatile free bases, releasing the off-flavor retronasally. This explains why sniffing wine rarely detects mousiness, while the aftertaste is pronounced [1] [3].
  • Genetic Variability: ~30% of people are anosmic to ATHP due to differences in salivary pH or olfactory receptor expression. This complicates sensory panels and quality control [1] .

Table 3: Sensory Thresholds and Detection Methods for ATHP

ParameterDetailsSignificance
Odor Threshold in Water1.6 μg/LContext-dependent: Desirable in foods, off-putting in beverages
Detection in Wine/BeerRetronasal only at low pH; requires pH >5 for orthonasal perceptionExplains "hidden" spoilage; alkaline strips or palm-rub tests used for screening [1] [3]
Genetic Sensitivity~30% of individuals cannot detect ATHPImpacts sensory evaluation consistency; necessitates chemical verification
Quantitative MethodsHPLC-APCI-MS/MS (LOD: 0.07–0.08 μg/L); SBSE-GC–MS (Wine/Beer)Enables objective quality control beyond sensory panels [3] [4]

Properties

CAS Number

25343-57-1

Product Name

2-Acetyl-1,4,5,6-tetrahydropyridine

IUPAC Name

1-(1,2,3,4-tetrahydropyridin-2-yl)ethanone

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

InChI

InChI=1S/C7H11NO/c1-6(9)7-4-2-3-5-8-7/h3,5,7-8H,2,4H2,1H3

InChI Key

AHPCQXAENSRYAS-UHFFFAOYSA-N

SMILES

CC(=O)C1=CCCCN1

Synonyms

6-acetyl-1,2,3,4-tetrahydropyridine
6-ATHP cpd

Canonical SMILES

CC(=O)C1CCC=CN1

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